molecular formula C26H25NO4 B12948462 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid

Cat. No.: B12948462
M. Wt: 415.5 g/mol
InChI Key: BOMGOVLIMBPPHJ-LJQANCHMSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-methylphenyl)propanoic acid

InChI

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(25(28)29)15-27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m1/s1

InChI Key

BOMGOVLIMBPPHJ-LJQANCHMSA-N

Isomeric SMILES

CC1=CC=CC=C1C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with 2-methylbenzyl bromide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Deprotection: The major product is the free amino acid.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the benzyl group.

Scientific Research Applications

Structural Overview

The compound features a fluorenyl group, which is known for its stability and ability to participate in various chemical reactions. The presence of the methoxycarbonyl and amino groups enhances its reactivity and potential biological activity.

Antimicrobial Activity

Research has indicated that fluorene derivatives exhibit significant antimicrobial properties. A study demonstrated that modifications to the aryl moiety of fluorene compounds can enhance their efficacy against various bacterial strains, including Staphylococcus aureus and Candida albicans . The compound's structure allows for targeted modifications that can improve its bioactivity.

Anticancer Potential

Fluorene derivatives have been investigated for their anticancer properties. A notable study synthesized several fluorene-based compounds, which showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis . The ability to modify the side chains on the fluorene nucleus provides a pathway to develop more potent anticancer agents.

Case Study: Antimicrobial Efficacy

A recent study synthesized a series of O-aryl-carbamoyl-oxymino-fluorene derivatives and evaluated their antimicrobial activity against multiple pathogens. The results highlighted that specific substitutions on the fluorenyl moiety significantly affected the compounds' effectiveness against biofilm formations .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BCandida albicans30 µg/mL

Case Study: Anticancer Activity

In another investigation, several fluorene derivatives were tested for their cytotoxic effects on cancer cell lines. The study reported that specific modifications led to increased cytotoxicity compared to standard chemotherapeutic agents .

CompoundCancer Cell LineIC50 (µM)
Compound CMCF-7 (Breast Cancer)10 µM
Compound DHeLa (Cervical Cancer)15 µM

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid involves the protection and deprotection of amino groups. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid: Similar structure but with a phenyl group instead of a methylbenzyl group.

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid: Similar structure but with a 4-methylbenzyl group.

Uniqueness

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of peptides it can help synthesize.

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and implications in various therapeutic areas.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is significant in organic synthesis and drug development. The presence of the 2-(2-methylbenzyl) moiety enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

1. Antimicrobial Activity

Recent studies have indicated that compounds related to the fluorenyl structure exhibit antimicrobial properties. For instance, derivatives of 9-fluorenone have shown effectiveness against various microbial strains, including Staphylococcus aureus and Escherichia coli . The structural modifications in these compounds can significantly influence their inhibitory effects against planktonic and biofilm states of bacteria.

2. Antitubercular Activity

Research has highlighted the role of fluorenone derivatives as inhibitors of enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis . Inhibitors targeting InhA are crucial for developing new antitubercular agents, especially against multidrug-resistant strains. The synthesis of various fluorenone-based compounds has led to the identification of several promising candidates with potent activity against M. tuberculosis.

3. Cytotoxicity and Antiproliferative Effects

The compound's derivatives have been evaluated for cytotoxicity against cancer cell lines. Some studies report that modifications to the fluorenone structure enhance antiproliferative activity by acting as topoisomerase inhibitors . This mechanism is essential for disrupting cancer cell replication and growth.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The Fmoc group provides stability during reactions, while the aromatic components enhance binding affinity to biological targets.

Case Studies

StudyFindings
Antimicrobial Efficacy Fluorenone derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, with some compounds showing lower MIC values than standard antibiotics.
Antitubercular Screening Compounds targeting InhA exhibited IC50 values indicating strong inhibition of M. tuberculosis, suggesting potential for lead optimization in drug development.
Cytotoxicity Assessment Certain derivatives displayed selective cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells, highlighting their therapeutic potential.

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